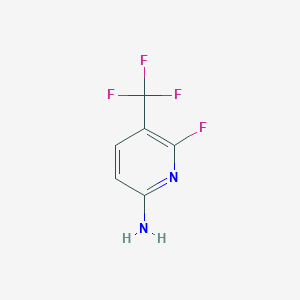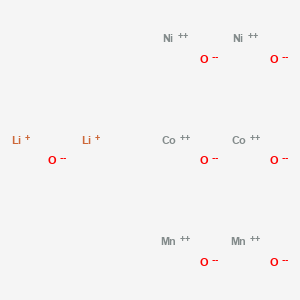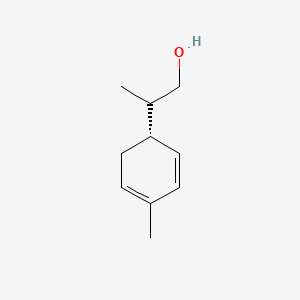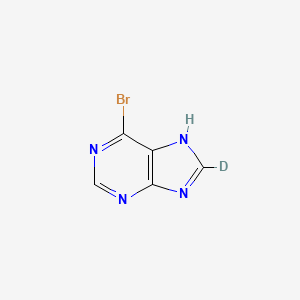
6-Bromopurine-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopurine-d involves the bromination of purine derivatives. One common method includes the reaction of purine with bromine in the presence of a suitable solvent like acetic acid or water. The reaction is typically carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopurine-d undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are substituted purines where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromopurine-d has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromopurine-d involves its interaction with nucleic acids and proteins. It can act as an inhibitor of nucleoside deoxyribosyltransferase-I, an enzyme involved in nucleic acid metabolism . This interaction can disrupt the normal function of nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
6-Chloropurine: Similar in structure but contains a chlorine atom instead of bromine.
6-Iodopurine: Contains an iodine atom and has different reactivity compared to 6-Bromopurine.
Uniqueness: 6-Bromopurine-d is unique due to its deuterated nature, which can provide different kinetic isotope effects and stability compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C5H3BrN4 |
|---|---|
Molecular Weight |
200.01 g/mol |
IUPAC Name |
6-bromo-8-deuterio-7H-purine |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1D |
InChI Key |
CTGFGRDVWBZYNB-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N1)C(=NC=N2)Br |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


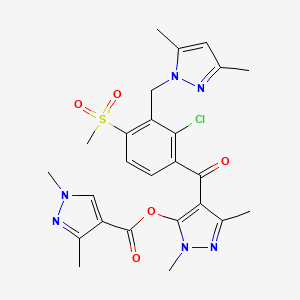
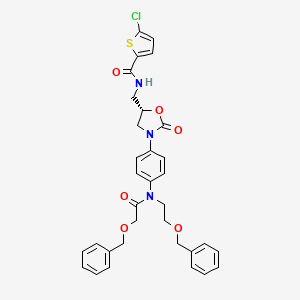

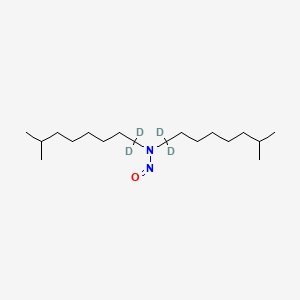
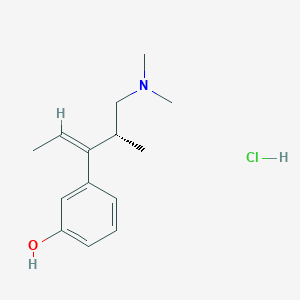

![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
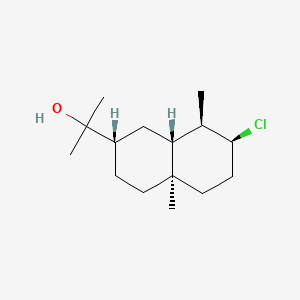
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
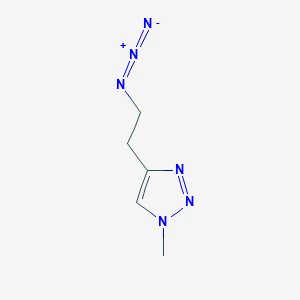
![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
